tert-Butyl ((2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate
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Overview
Description
Tert-butyl N-(1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxy group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction under controlled temperature conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Tert-butyl N-(1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the azetidinone ring.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Tetrasubstituted pyrroles: Compounds with similar functionalization patterns used in medicinal chemistry.
Uniqueness
Tert-butyl N-(1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate is unique due to the presence of the azetidinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C9H16N2O4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methyl-4-oxoazetidin-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13) |
InChI Key |
BNHJMVYSNXQXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)N1O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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